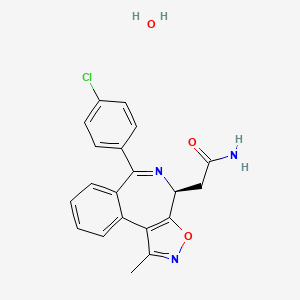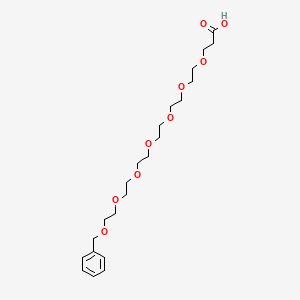![molecular formula C19H17F6N7O B11934120 1-[3,5-bis(trifluoromethyl)phenyl]-3-[1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-yl]urea](/img/structure/B11934120.png)
1-[3,5-bis(trifluoromethyl)phenyl]-3-[1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-yl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3,5-bis(trifluoromethyl)phenyl]-3-[1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-yl]urea is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology This compound is characterized by its unique structure, which includes a trifluoromethyl-substituted phenyl ring and a pyrazolo[3,4-d]pyrimidine moiety
準備方法
The synthesis of 1-[3,5-bis(trifluoromethyl)phenyl]-3-[1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-yl]urea typically involves multiple steps, starting from commercially available precursors. The synthetic route often includes the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This step involves the cyclization of appropriate precursors under specific conditions to form the pyrazolo[3,4-d]pyrimidine ring.
Introduction of the trifluoromethyl groups: The trifluoromethyl groups are introduced onto the phenyl ring through electrophilic substitution reactions using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Coupling reactions: The final step involves coupling the pyrazolo[3,4-d]pyrimidine core with the trifluoromethyl-substituted phenyl ring through a urea linkage. .
化学反応の分析
1-[3,5-bis(trifluoromethyl)phenyl]-3-[1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-yl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The trifluoromethyl groups on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming substituted derivatives
科学的研究の応用
1-[3,5-bis(trifluoromethyl)phenyl]-3-[1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-yl]urea has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a catalyst in various organic transformations.
Biology: It is employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to bind to specific biological targets.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors involved in diseases such as cancer and inflammation.
Industry: It is used in the development of advanced materials and as a component in specialty chemicals
作用機序
The mechanism of action of 1-[3,5-bis(trifluoromethyl)phenyl]-3-[1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-yl]urea involves its interaction with specific molecular targets. The compound binds to enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can inhibit the activity of enzymes or modulate receptor signaling pathways, leading to various biological effects. The pyrazolo[3,4-d]pyrimidine moiety is particularly important for its ability to interact with kinase enzymes, making it a valuable tool in cancer research .
類似化合物との比較
1-[3,5-bis(trifluoromethyl)phenyl]-3-[1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-yl]urea can be compared with other similar compounds, such as:
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: This compound shares the trifluoromethyl-substituted phenyl ring but differs in its thiourea linkage, which imparts different chemical reactivity and biological activity.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds have a similar core structure but may vary in their substituents, leading to differences in their chemical and biological properties
特性
分子式 |
C19H17F6N7O |
|---|---|
分子量 |
473.4 g/mol |
IUPAC名 |
1-[3,5-bis(trifluoromethyl)phenyl]-3-[1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-yl]urea |
InChI |
InChI=1S/C19H17F6N7O/c20-18(21,22)10-5-11(19(23,24)25)7-13(6-10)30-17(33)29-12-1-3-32(4-2-12)16-14-8-28-31-15(14)26-9-27-16/h5-9,12H,1-4H2,(H2,29,30,33)(H,26,27,28,31) |
InChIキー |
KGUGNCJQOQZVJW-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1NC(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=NC=NC4=C3C=NN4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(2E)-3-(4-methoxyphenyl)prop-2-en-1-ylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B11934037.png)

![ethyl (4S,5S)-1-benzyl-5-[4-(benzylamino)phenyl]-2-(4-methoxyphenyl)-4-phenyl-5H-imidazole-4-carboxylate](/img/structure/B11934050.png)
![(3R,6S,9S,12E,16S)-9-(4-aminobutyl)-3-[(4-benzoylphenyl)methyl]-6-(cyclohexylmethyl)-2,5,8,11,14-pentaoxo-1,4,7,10,15-pentazacycloicos-12-ene-16-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B11934054.png)

![N-[(3S,4S)-4-fluoro-1-[6-[(3-methoxy-1-methylpyrazol-4-yl)amino]-9-methylpurin-2-yl]pyrrolidin-3-yl]prop-2-enamide](/img/structure/B11934075.png)

![3-Piperidineacetic acid, 1-[5-[(cyclohexylamino)carbonyl]-6-(propylthio)-2-pyridinyl]-, (3S)-;3-Piperidineacetic acid, 1-[5-[(cyclohexylamino)carbonyl]-6-(propylthio)-2-pyridinyl]-, (3S)-](/img/structure/B11934081.png)
![1-(2-Hydroxyethyl)-2-[(9Z)-1-oxo-9-octadecen-1-yl]-3-[2-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]ethyl]-1H-Imidazolium, chloride](/img/structure/B11934083.png)





